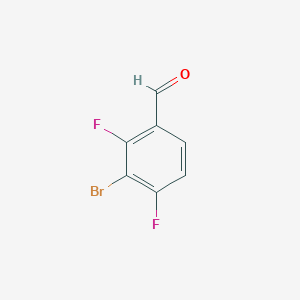

3-Bromo-2,4-difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUJOBHCYUUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326714-93-5 | |

| Record name | 3-Bromo-2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2,4-difluorobenzaldehyde CAS number and properties

An In-depth Technical Guide to 3-Bromo-2,4-difluorobenzaldehyde: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated aromatic aldehyde that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electrophilic aldehyde group and three distinct halogen atoms on the benzene ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed examination of a representative synthetic protocol, and its applications, particularly in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical reagent is the foundation of any successful synthetic endeavor. This compound is registered under CAS Number 1326714-93-5.[1][2] Its structure is characterized by a benzaldehyde core with a bromine atom at position 3, and fluorine atoms at positions 2 and 4. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1326714-93-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [3] |

| Appearance | Colourless Oil to Semi-Solid; Colorless to light yellow Liquid | [1] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point | 230.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.758 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Slightly Soluble in Acetonitrile | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |

Synthesis Protocol: Directed Ortho-Metalation Approach

The synthesis of polysubstituted aromatic compounds often requires carefully planned strategies to achieve the desired regioselectivity. While multiple synthetic routes to this compound may exist, a common and effective method for introducing a formyl group onto a substituted aromatic ring is through directed ortho-metalation followed by quenching with an electrophilic formylating agent.

The following protocol is based on a well-established method for the formylation of a related isomer, 1-bromo-2,4-difluorobenzene, which serves as a logical and illustrative pathway.[4] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol

Objective: To synthesize 3-Bromo-2,6-difluorobenzaldehyde (a related isomer) via directed ortho-metalation of 1-bromo-2,4-difluorobenzene. This illustrates the powerful technique likely adaptable for the target molecule.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-bromo-2,4-difluorobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous and inert conditions are critical. Organolithium reagents, such as the Lithium Diisopropylamide (LDA) used in the next step, are extremely reactive towards water and oxygen. Flame-drying the glassware removes adsorbed moisture.

Step 2: Deprotonation (Directed ortho-Metalation)

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Lithium Diisopropylamide (LDA) (2M solution in THF, 1.0 equivalent) dropwise, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at -78 °C for 1 hour.

-

Rationale: LDA is a strong, non-nucleophilic base. At low temperatures, it selectively removes the most acidic proton on the aromatic ring. The fluorine atom at position 2 is a powerful ortho-directing group, making the proton at position 3 the most acidic and directing the lithiation to that site. The bromine at position 1 further acidifies this proton. Maintaining a temperature of -78 °C is crucial to prevent side reactions and decomposition of the organolithium intermediate.

Step 3: Formylation (Electrophilic Quench)

-

While maintaining the temperature at -78 °C, slowly add N,N-dimethylformamide (DMF) (1.1 equivalents).

-

Continue stirring at -78 °C for 30 minutes.

-

Rationale: DMF serves as the electrophilic source of the aldehyde group. The lithiated aromatic intermediate acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of DMF. A stable tetrahedral intermediate is formed.

Step 4: Workup and Quenching

-

Quench the reaction by slowly adding water or a mild acid like acetic acid.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with 1M hydrochloric acid, aqueous sodium bicarbonate, and brine.

-

Rationale: The initial quench protonates the alkoxide intermediate formed in the previous step, which then collapses to form the aldehyde. The subsequent acid and base washes are essential to remove any unreacted reagents, byproducts, and DMF, ensuring a clean crude product.

Step 5: Purification

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.[4]

-

Rationale: Drying removes residual water from the organic phase. Flash chromatography is a standard technique to separate the desired product from impurities based on polarity, yielding the pure benzaldehyde derivative.

Synthesis Workflow Diagram

Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations. Halogenated aromatic compounds are widely used as key intermediates in the manufacturing of pharmaceuticals and agrochemicals.[5]

-

Aldehyde Group Reactivity: The aldehyde is a gateway to numerous functionalities. It can undergo:

-

Oxidation to form the corresponding carboxylic acid.

-

Reduction to form a benzyl alcohol.

-

Reductive amination to synthesize substituted benzylamines.

-

Wittig reactions or Horner-Wadsworth-Emmons reactions to form alkenes.

-

Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[6]

-

-

Aromatic Ring Reactivity (Halogen Dance): The bromo and fluoro substituents can participate in various cross-coupling reactions, which are fundamental to modern drug discovery for building molecular complexity.

-

Suzuki, Stille, and Sonogashira couplings at the bromine position allow for the formation of new carbon-carbon bonds.

-

Buchwald-Hartwig amination can be used to introduce nitrogen-based functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing aldehyde group, can be displaced by strong nucleophiles.

-

This multi-faceted reactivity makes the compound a valuable starting material for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Role as a Versatile Synthetic Intermediate

Sources

- 1. This compound CAS#: 1326714-93-5 [m.chemicalbook.com]

- 2. eMolecules this compound | 1326714-93-5 | MFCD22543686 | Fisher Scientific [fishersci.com]

- 3. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. 3-Bromo-4-fluorobenzaldehyde 98 77771-02-9 [sigmaaldrich.com]

A Guide to the Regioselective Synthesis of 3-Bromo-2,4-difluorobenzaldehyde

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Introduction

In the landscape of modern drug discovery, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacological profiles. 3-Bromo-2,4-difluorobenzaldehyde is a key synthetic intermediate, serving as a versatile building block for introducing the synthetically valuable 3-bromo-2,4-difluorophenyl moiety into complex molecular architectures. Its utility spans the synthesis of agrochemicals, advanced materials, and, most notably, pharmaceutical agents.[1] This guide provides a comprehensive technical overview of the predominant and most reliable method for synthesizing this intermediate from the commercially available starting material, 1-bromo-2,4-difluorobenzene.

Strategic Analysis of Formylation Routes

The primary synthetic challenge lies in the regioselective introduction of a formyl group (–CHO) onto the 1-bromo-2,4-difluorobenzene ring. The electronic properties of the halogen substituents render the aromatic ring electron-deficient, which dictates the choice of synthetic strategy. The target C-3 position is flanked by a bromine atom at C-1 and a fluorine atom at C-2, a substitution pattern that is ideal for a Directed ortho-Metalation (DoM) strategy.

While other classical formylation methods exist, they present significant challenges for this specific substrate:

-

Vilsmeier-Haack Formylation : This method relies on an electrophilic aromatic substitution using the Vilsmeier reagent (generated from DMF and POCl₃). It is most effective on electron-rich aromatic systems.[2][3][4][5] The electron-withdrawing nature of the two fluorine and one bromine atoms deactivates the ring, making it a poor substrate for this reaction, likely resulting in low to no yield under standard conditions.

-

Friedel-Crafts Formylation : Similar to the Vilsmeier-Haack reaction, Gattermann-Koch or other Friedel-Crafts formylation variants are generally incompatible with strongly deactivated aromatic rings.

-

Grignard-based Formylation : This approach involves forming a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). While plausible, the proximity of the C-2 fluorine atom to the organometallic center creates a risk of forming a highly reactive benzyne intermediate through the elimination of MgBrF, especially if the reaction temperature is not rigorously controlled.[6]

Consequently, Directed ortho-Metalation emerges as the most superior and reliable strategy, offering high regioselectivity and proceeding under well-controlled, low-temperature conditions that mitigate side reactions.

The Recommended Synthetic Pathway: Directed ortho-Metalation (DoM)

The DoM strategy is a powerful tool in modern organic synthesis for the functionalization of aromatic and heteroaromatic rings. It leverages the ability of certain functional groups, known as Directing Metalation Groups (DMGs), to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond.[7]

Causality of Experimental Design: Mechanistic Underpinnings

The success of this synthesis hinges on understanding the synergistic effects of the substituents on the acidity of the ring protons.

-

The Role of Directing Groups : In 1-bromo-2,4-difluorobenzene, both the fluorine and bromine atoms can act as DMGs. Fluorine is recognized as one of the more potent halogen DMGs due to its high electronegativity, which enhances the kinetic acidity of the ortho-protons through an inductive effect. The bromine atom also contributes to this directing effect.

-

Regioselectivity : The C-H bond at the C-3 position is positioned ortho to both the C-2 fluorine and the C-1 bromine. This cumulative activation makes the C-3 proton the most acidic on the ring, ensuring that deprotonation by a strong base occurs exclusively at this site. The alternative ortho position to the bromine (C-6) is only activated by one group, making it significantly less acidic.

-

Choice of Base and Conditions : A strong, non-nucleophilic base is essential to ensure deprotonation occurs without competing side reactions.

-

Lithium Diisopropylamide (LDA) is an excellent choice. As a bulky, non-nucleophilic amide base, its primary function is proton abstraction, minimizing the risk of nucleophilic attack on the aromatic ring or halogen-metal exchange.

-

Low Temperature (-78 °C) is critical. It stabilizes the resulting aryllithium intermediate, preventing decomposition pathways such as benzyne formation. It also ensures kinetic control, favoring the deprotonation of the most acidic proton.[8]

-

-

The Formylation Step : N,N-Dimethylformamide (DMF) serves as a robust and efficient "C1" electrophile. The highly nucleophilic carbon of the aryllithium species attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is stable at low temperatures and is hydrolyzed to the final aldehyde product during the aqueous workup.[9]

Visualizing the Synthetic Workflow

The entire process, from starting material to purified product, follows a logical and linear sequence designed for efficiency and control.

Caption: High-level workflow for the synthesis of this compound.

Visualizing the Reaction Mechanism

The core of the synthesis is the directed ortho-lithiation followed by electrophilic capture.

Caption: Mechanism of Directed ortho-Metalation and subsequent formylation.

Field-Proven Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents

| Reagent | CAS No. | Purity | Notes |

| 1-Bromo-2,4-difluorobenzene | 348-57-2 | ≥98% | Starting material |

| Lithium diisopropylamide (LDA) | 4111-54-0 | ~2.0 M in THF/heptane/ethylbenzene | Titrate before use for accuracy |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Store over molecular sieves |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9%, inhibitor-free | Freshly distilled from Na/benzophenone |

| Saturated aq. NH₄Cl | N/A | N/A | For quenching the reaction |

| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction |

| Brine (Saturated aq. NaCl) | N/A | N/A | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | For drying organic layer |

Step-by-Step Methodology

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charging : Under the nitrogen atmosphere, charge the flask with 1-bromo-2,4-difluorobenzene (1.0 eq). Add anhydrous THF via syringe to create a ~0.5 M solution.

-

Cooling : Immerse the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C with stirring.

-

Base Addition (Lithiation) : Slowly add the LDA solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed.

-

Stirring : After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium intermediate.

-

Electrophile Quench (Formylation) : Add anhydrous DMF (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C. The reaction is often exothermic.

-

Reaction Completion : Stir the mixture at -78 °C for an additional 1-2 hours.

-

Warming and Quenching : Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup : Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

Conclusion

For the synthesis of this compound from 1-bromo-2,4-difluorobenzene, Directed ortho-Metalation stands as the preeminent method. Its efficacy is rooted in the predictable and synergistic directing effects of the fluorine and bromine substituents, which enable highly regioselective deprotonation at the C-3 position. When executed with careful control of temperature and atmospheric conditions, this strategy provides a reliable and high-yielding route to a valuable synthetic intermediate. This guide provides drug development professionals with the foundational knowledge and a practical, field-tested protocol to confidently employ this transformation in their synthetic campaigns.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chrzanowska, M., & Dąbrowska, M. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-8. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Leroux, F. R., Schlosser, M., Zohar, E., & Marek, I. (2004). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 58(9), 623-626. Available from: [Link]

- Schlosser, M., & Mongin, F. (2000). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron, 56(39), 7703-7708.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry (YouTube Channel). Vilsmeier-Haack Reaction. (2021). Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Directed (ortho) Metallation. Available from: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

-

Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. (2016). Available from: [Link]

-

Collum, D. B., & McNeil, A. J. (2014). Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation. The Journal of Organic Chemistry, 79(24), 11885-902. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 1-Bromo-2,4-difluorobenzene in Advanced Materials Synthesis. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Spectroscopic Profile of 3-Bromo-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Bromo-2,4-difluorobenzaldehyde (CAS No: 1326714-93-5), a key intermediate in organic synthesis.[1][2] With a molecular formula of C₇H₃BrF₂O and a molecular weight of 221.00 g/mol , its utility stems from the unique arrangement of an aldehyde, a bromine atom, and two fluorine atoms on the benzene ring, offering multiple sites for chemical modification.[1][3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Detailed Structural Elucidation

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehydic region.

-

Aldehyde Proton (CHO): A singlet is anticipated between δ 10.0 - 10.4 ppm . This significant downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

H-5: This proton is expected to resonate further downfield, likely in the δ 7.8 - 8.1 ppm range. It will appear as a doublet of doublets, with a larger coupling constant from the adjacent H-6 and a smaller coupling from the fluorine at C-4.

-

H-6: This proton is anticipated to be more upfield, around δ 7.1 - 7.4 ppm . It will also be a doublet of doublets, showing coupling to H-5 and the fluorine at C-4.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, with the carbons directly attached to fluorine exhibiting characteristic splitting. Based on predictive models, the following chemical shifts and multiplicities are expected:[1]

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| C=O (Aldehyde) | ~186 | Doublet | The carbonyl carbon is highly deshielded. It is expected to show a small coupling (²JC-F) to the fluorine at C-2. |

| C-1 | ~120 | Doublet of Doublets | Shielded carbon attached to the aldehyde group, showing coupling to both F-2 and F-4. |

| C-2 | 160 - 165 | Doublet | Deshielded due to the directly attached electronegative fluorine atom (¹JC-F).[1] |

| C-3 | 100 - 105 | Singlet | Shielded due to the heavy atom effect of the attached bromine.[1] |

| C-4 | 165 - 170 | Doublet | Highly deshielded due to the directly attached fluorine atom (¹JC-F).[1] |

| C-5 | 130 - 135 | Singlet | Aromatic carbon deshielded by the adjacent bromine.[1] |

| C-6 | 115 - 120 | Doublet | Shielded aromatic carbon showing coupling to the fluorine at C-4.[1] |

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

¹⁹F NMR is a highly sensitive technique that would provide unambiguous signals for the two fluorine atoms in the molecule.

-

F-2 and F-4: Two distinct signals are expected in the typical range for aromatic fluorine atoms (-100 to -150 ppm relative to CFCl₃). Each signal will likely appear as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons. The precise chemical shifts will be influenced by the electronic effects of the bromine and aldehyde groups.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

The IR spectrum provides valuable information about the functional groups present in this compound. The key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~2850 and ~2750 | C-H Stretch | Characteristic double peak for the aldehyde C-H bond (Fermi resonance). |

| 1700 - 1720 | C=O Stretch | A strong, sharp absorption band indicating the presence of the conjugated aldehyde carbonyl group. |

| 1580 - 1610 | C=C Stretch | Aromatic ring stretching vibrations. |

| 1200 - 1300 | C-F Stretch | Strong absorptions characteristic of aryl-fluorine bonds. |

| Below 800 | C-Br Stretch | Absorption due to the carbon-bromine bond. |

The overall IR spectrum will be complex in the fingerprint region (below 1500 cm⁻¹) due to the unique substitution pattern of the aromatic ring.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[1] Therefore, intense peaks are expected at m/z = 220 (for C₇H₃⁷⁹BrF₂O) and m/z = 222 (for C₇H₃⁸¹BrF₂O) with approximately equal intensity.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzaldehydes include:[1]

-

Loss of a hydrogen radical (M-1): Resulting in a stable acylium ion at m/z = 219 and 221.

-

Loss of the formyl group (M-29): Leading to a bromodifluorophenyl cation at m/z = 191 and 193.

-

Loss of carbon monoxide (M-28): From the M-1 fragment, giving a bromodifluorophenyl cation at m/z = 191 and 193.

-

The presence of the bromine isotope pattern in the fragment ions containing bromine would further corroborate the structural assignment.

Section 4: Experimental Protocols and Workflows

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectrum Acquisition

-

Sample Preparation: As the compound is a low-melting solid or oil, the spectrum can be obtained as a thin film between two NaCl or KBr plates.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrum Acquisition

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[1] This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Workflow Diagram

Caption: General workflow for the spectroscopic analysis of this compound.

Section 5: Structural Relationships and Spectroscopic Effects

The substituents on the aromatic ring have predictable effects on the spectroscopic data.

Caption: Influence of functional groups on the spectroscopic data of this compound.

References

-

Oakwood Chemical. 094934 | this compound | 1326714-93-5. [Link]

Sources

3-Bromo-2,4-difluorobenzaldehyde molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-2,4-difluorobenzaldehyde: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular architecture, physicochemical properties, synthetic utility, and safety protocols, offering field-proven insights into its application as a versatile chemical intermediate.

Molecular Identity and Structural Elucidation

This compound is a polysubstituted benzene derivative whose synthetic versatility is dictated by the specific arrangement of its functional groups: an aldehyde, a bromine atom, and two fluorine atoms.[1] This distinct substitution pattern creates a unique electronic and steric environment, making it a valuable precursor for complex molecular architectures.[1]

Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1326714-93-5 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)Br)F | |

| InChI Key | KNUJOBHCYUUMBV-UHFFFAOYSA-N | [2] |

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Safety Profile

The physical properties and safety data are paramount for experimental design, handling, and storage. The compound typically appears as a colorless to light yellow liquid or semi-solid.[2]

Key Properties

| Property | Value | Source(s) |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 230.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.758 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 56 °C | |

| Solubility | Slightly soluble in Acetonitrile, Chloroform | [2] |

Safety and Handling

As a halogenated aromatic aldehyde, this compound requires careful handling. It is classified as an irritant.[1]

-

GHS Pictogram: Irritant

-

GHS Signal Word: Warning[1]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Precautionary Measures: Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[7][9] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation.[7][9][10]

-

Storage: The compound should be stored under an inert gas (Nitrogen or Argon) at 2–8 °C to maintain its stability.[2]

Synthesis and Reactivity Insights

The strategic placement of substituents on the aromatic ring governs the reactivity of this compound. The aldehyde group and the two fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] However, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it an exceptionally useful building block.[1]

Directed Ortho-Metalation Synthesis Workflow

A common and effective method for the regioselective synthesis of this compound is through directed ortho-metalation of 1-bromo-2,4-difluorobenzene, followed by formylation. This approach leverages the directing effect of the fluorine atom at the 2-position to introduce the aldehyde group at the desired location.

Sources

- 1. This compound | 1326714-93-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1326714-93-5 [m.chemicalbook.com]

- 3. This compound | 1326714-93-5 [chemicalbook.com]

- 4. eMolecules this compound | 1326714-93-5 | MFCD22543686 | Fisher Scientific [fishersci.com]

- 5. This compound [oakwoodchemical.com]

- 6. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-2,4-difluorobenzaldehyde

This guide provides an in-depth analysis of the safe handling, storage, and application of 3-Bromo-2,4-difluorobenzaldehyde (CAS No. 1326714-93-5), a critical intermediate in contemporary pharmaceutical and agrochemical research. As a strategically important building block, its unique substitution pattern, featuring an aldehyde, a bromine atom, and two fluorine atoms, offers a versatile scaffold for complex molecular synthesis.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure both experimental success and paramount safety.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the thorough understanding of a compound's physical and chemical characteristics. This knowledge informs storage conditions, handling procedures, and potential reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [1][3] |

| Appearance | Colorless Oil to Semi-Solid or Colorless to light yellow Liquid | [2] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 230.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.758 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Acetonitrile (Slightly), Chloroform | [2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Hazard Assessment and GHS Classification

This compound is classified as an irritant. A comprehensive understanding of its hazards is crucial for implementing appropriate safety measures.

-

GHS Pictogram:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

The presence of electron-withdrawing fluorine atoms and an aldehyde group deactivates the aromatic ring, which can necessitate harsh reaction conditions in some synthetic routes, potentially leading to side reactions.[1]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with a risk of aerosolization or dust generation, a certified chemical fume hood is mandatory.[5][6]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[6]

-

Skin Protection:

-

Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: For situations where dusts or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe Handling and Experimental Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of the experiment.

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Don all required PPE as outlined in Section 3.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary glassware, solvents, and other reagents.

-

-

Weighing and Transfer:

-

Tare a clean, dry weighing vessel inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weighing vessel.

-

Record the exact weight.

-

-

Dissolution:

-

Add the appropriate solvent (e.g., Chloroform) to a separate flask.[2]

-

Slowly add the weighed this compound to the solvent while stirring to ensure complete dissolution.

-

-

Reaction:

-

Transfer the solution to the reaction vessel using a clean pipette or cannula.

-

-

Cleanup:

-

Quench any residual reagent with a suitable agent.

-

Decontaminate all glassware with an appropriate solvent.

-

Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.[5]

-

Store the remaining this compound in a tightly sealed container at 2-8°C under an inert atmosphere.[2]

-

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity 3-Bromo-2,4-difluorobenzaldehyde for Pharmaceutical Research and Development

Introduction: The Critical Role of a Niche Building Block

3-Bromo-2,4-difluorobenzaldehyde (CAS No. 1326714-93-5) is a highly functionalized aromatic aldehyde that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a reactive aldehyde group for derivatization, a bromine atom for cross-coupling reactions, and two fluorine atoms to modulate physicochemical properties—makes it an invaluable starting material for the synthesis of complex molecular scaffolds. For researchers in this field, the purity and reliability of this reagent are not mere line items on a certificate of analysis; they are foundational to the success of multi-step syntheses and the ultimate validity of biological data. This guide provides an in-depth technical overview for sourcing high-purity this compound, focusing on the critical aspects of purity assessment, supplier evaluation, and safe handling.

Chapter 1: Decoding "High Purity" for Synthetic Success

The term "high purity" is often a subjective descriptor. For complex synthetic work, a purity level of ≥98% is typically the minimum acceptable standard. However, the nature of the remaining impurities is often more critical than their absolute percentage.

The Impact of Impurities:

-

Process-Related Impurities: The synthesis of substituted benzaldehydes can involve bromination and formylation reactions.[1][2][3] Incomplete reactions or side reactions can lead to the presence of starting materials (e.g., 1-bromo-3,5-difluorobenzene) or regioisomers. These structurally similar impurities can be difficult to remove and may compete in subsequent reactions, leading to lower yields and complex purification challenges.

-

Water Content: Benzaldehydes can be sensitive to moisture. Excess water can interfere with moisture-sensitive reactions, such as Grignard additions or Wittig reactions.

-

Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially with improper handling or prolonged storage.[4] This impurity can complicate reactions and alter the stoichiometry of downstream processes.

A thorough understanding of the synthetic route used by the manufacturer can provide valuable clues about potential impurities to watch for. While suppliers rarely disclose their exact synthetic procedures, general methods for the synthesis of similar compounds are available in the literature and patents.[5][6]

Chapter 2: Analytical Verification: Trust, but Verify

A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, a Senior Scientist knows that an in-house verification can prevent costly and time-consuming troubleshooting later.

Interpreting the Certificate of Analysis (CoA):

A reliable supplier's CoA will typically provide the following information:

| Analytical Test | Purpose | What to Look For |

| Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) | Identity Confirmation & Structural Integrity | Correct chemical shifts, integration values, and coupling patterns consistent with the structure of this compound. Absence of significant unassigned peaks. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity Assessment (Assay) | A purity value (typically as a percentage area) of ≥98%. The chromatogram should show a single major peak with minimal secondary peaks. |

| Melting Point | Physical Property Confirmation & Purity Indication | A narrow melting point range is indicative of high purity. For this compound, this is typically in the range of 28-34°C.[7][8][9] |

| Appearance | Visual Inspection | The compound should be a colorless to white or pale yellow solid.[7][8][9] |

In-House Quality Control Protocol: A Practical Approach

For incoming batches of this compound, a simple Thin Layer Chromatography (TLC) analysis can be a quick and effective verification step.

Protocol: TLC Analysis of this compound

-

Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).

-

Spotting: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.

-

Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend.

-

Visualization: Visualize the plate under UV light (254 nm).

-

Interpretation: A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.

This simple check, which takes less than 30 minutes, can provide confidence in the material before committing it to a complex reaction.

Chapter 3: Selecting a Reliable Commercial Supplier

Choosing a supplier is a critical decision that balances cost, quality, and reliability. The following diagram illustrates a logical workflow for this process.

Supplier Selection Workflow

Comparative Overview of Potential Suppliers:

While a comprehensive list is dynamic, the following established suppliers are known sources for high-purity chemical reagents.

| Supplier | Typical Purity | Available Documentation | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% - 98%[9] | CoA, SDS[7][10] | A major distributor with a broad portfolio and extensive documentation. |

| Sigma-Aldrich (MilliporeSigma) | Varies; some products may not have collected analytical data | CoA, SDS[11] | Offers a wide range of products, including unique chemicals for early discovery. It's crucial to check the documentation for specific batches. |

| Biosynth | High-quality reference standards | CoA, SDS | Specializes in complex chemicals for pharmaceutical and diagnostic applications. |

| Matrix Scientific | High-purity offerings[12] | CoA, SDS | A focused supplier of building blocks for research and development. |

| Apollo Scientific | Available through distributors like Dabos[13] | CoA, SDS | A UK-based manufacturer and supplier of a wide range of research chemicals. |

Chapter 4: Safe Handling and Storage: Preserving Integrity

Proper handling and storage are paramount to maintaining the purity of this compound and ensuring laboratory safety.[14][15]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][16]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][16]

-

Hazard Summary: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][10][11] It is also harmful if swallowed.[11]

Storage and Stability:

-

Container: Keep the container tightly closed to prevent moisture ingress and oxidation.[17][18]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Store in a cool, dry place away from heat and direct sunlight.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

The following diagram outlines the key relationships in the safe management of this chemical.

Key Safety & Handling Relationships

Conclusion

Sourcing high-purity this compound is a multi-step process that requires diligence and a critical eye. By understanding the potential impurities, rigorously evaluating supplier documentation, performing in-house quality control, and adhering to safe handling practices, researchers can ensure the integrity of their starting materials. This foundational step is crucial for the efficiency of synthetic campaigns and the reliability of the resulting scientific discoveries in the competitive landscape of drug development.

References

-

PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Available at: [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Clym Environmental Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]

-

Lab Manager. Handling and Storing Chemicals. Available at: [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. Available at: [Link]

-

Duke Chemistry Department. Safety Manual. Available at: [Link]

-

PubChem. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604. Available at: [Link]

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

National Center for Biotechnology Information. Management of Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 2,4-Dibromo-3,6-difluorobenzaldehyde [smolecule.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromo-4-fluorobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1326714-93-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. 3-BROMO-24-DIFLUOROBENZALDEHYDE 5G - PC52103-5G [dabos.com]

- 14. thesafetygeek.com [thesafetygeek.com]

- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 16. fishersci.com [fishersci.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Safety Manual | Chemistry [chem.duke.edu]

The Synthetic Versatility of 3-Bromo-2,4-difluorobenzaldehyde: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzaldehyde is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the aldehyde functionality and the halogen substituents on the aromatic ring, offer a diverse reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its synthetic applications and the underlying principles governing its reactivity. Understanding this profile is crucial for its effective utilization in the design and synthesis of novel molecules with desired biological or material properties.

Core Reactivity: An Interplay of Functional Groups

The reactivity of this compound is primarily dictated by three key features: the aldehyde group, the carbon-bromine bond, and the electron-deficient aromatic ring due to the fluorine substituents. These functional groups can be addressed with a high degree of selectivity, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1326714-93-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | |

| Molecular Weight | 221.00 g/mol | |

| Appearance | Solid | |

| ¹³C NMR | Spectral data available | [3] |

| ¹H NMR | Spectral data available | |

| Mass Spectrum | Spectral data available | [3] |

| IR Spectrum | Spectral data available | [3] |

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromo-2,4-difluorobenzoic acid. This transformation is a gateway to the synthesis of amides, esters, and other carboxylic acid derivatives.

Experimental Protocol: Oxidation of this compound

-

Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add a solution of an oxidizing agent, for instance, potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

-

Extract the carboxylic acid product with an organic solvent after acidification of the aqueous layer.

-

Purify the product by recrystallization or column chromatography.

Reduction

Reduction of the aldehyde yields the corresponding benzyl alcohol, 3-bromo-2,4-difluorobenzyl alcohol. This alcohol can serve as a precursor for ethers, esters, or halides.

Experimental Protocol: Reduction of this compound

-

Dissolve this compound in a suitable solvent like methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride, in portions at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the alcohol by column chromatography if necessary.

Reactions Involving the Carbon-Bromine Bond

The C-Br bond in this compound is a prime site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[7][8] This reaction is of paramount importance in drug discovery for the synthesis of arylamines.[7][9] The success of the reaction often depends on the choice of a suitable phosphine ligand for the palladium catalyst.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).[10]

-

Add this compound and the amine coupling partner.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction for completion.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the resulting amine by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable reaction pathway.[12][13] While the bromine atom can be a leaving group, the fluorine atoms, particularly the one para to the aldehyde, are also susceptible to displacement by strong nucleophiles. The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. The aldehyde group, being electron-withdrawing, further enhances the electrophilicity of the ring, particularly at the ortho and para positions.[12][14]

General Considerations for SNAr Reactions:

-

Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are typically required.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or THF are commonly used to solvate the nucleophile and facilitate the reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier.

-

Regioselectivity: The position of nucleophilic attack is directed by the electron-withdrawing groups. The fluorine at position 4 is most likely to be substituted due to the combined activating effect of the aldehyde and the other fluorine atom.

Visualizing the Reactivity

The following diagrams illustrate the key reaction pathways of this compound.

Sources

- 1. 1326714-93-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. eMolecules this compound | 1326714-93-5 | MFCD22543686 | Fisher Scientific [fishersci.com]

- 3. This compound(1326714-93-5) 13C NMR spectrum [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. rsc.org [rsc.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthetic Applications of 3-Bromo-2,4-difluorobenzaldehyde

Core Molecular Architecture and Reactivity Profile

3-Bromo-2,4-difluorobenzaldehyde, with a molecular weight of 221.00 g/mol , is a versatile building block whose utility is dictated by the interplay of its three key functional components.[1][2]

-

Aldehyde Group (-CHO): A classic electrophilic handle, the aldehyde is primed for nucleophilic attack, enabling transformations such as Wittig reactions, reductive aminations, and condensations to form a wide array of derivatives.

-

Bromo Group (-Br): Positioned at C3, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This site serves as the primary gateway for introducing aryl, heteroaryl, alkyl, or amino substituents.

-

Difluoro Substitution (-F): The fluorine atoms at C2 and C4 exert a powerful electron-withdrawing effect through induction. This has two profound consequences:

-

Activation: The aromatic ring is rendered electron-deficient, which facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, a rate-determining step in many cross-coupling cycles.[3]

-

Pharmacological Relevance: In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[4]

-

This trifecta of functionalities allows for a modular and sequential approach to molecular construction, making it a highly valued intermediate in complex synthesis campaigns.[1]

Keystone Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized method for C(sp²)–C(sp²) bond formation, and this compound is an ideal substrate.[5][6] The reaction facilitates the coupling of the aryl bromide with a boronic acid or ester, enabling the synthesis of complex biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[4][6]

Mechanistic Rationale

The generally accepted catalytic cycle provides a clear rationale for experimental design.[7] The electron-deficient nature of the fluorinated ring system promotes the initial, often rate-limiting, oxidative addition step. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[5][7]

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction with this substrate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-Aryl-2,4-difluorobenzaldehyde

This protocol is a representative example and should be optimized for specific coupling partners.

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos (1-4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

| Entry | Catalyst System | Base | Solvent | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-92 |

| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90-98 |

| Caption: Representative conditions for Suzuki-Miyaura coupling reactions. |

Gateway to Heterocyclic Systems

The aldehyde functionality provides a direct entry point for the synthesis of a multitude of heterocyclic scaffolds. Through condensation with various binucleophilic reagents, the core aromatic structure can be elaborated into more complex ring systems, which are foundational in medicinal chemistry.

Synthetic Strategy: Condensation and Cyclization

A common strategy involves an initial condensation of the aldehyde with an amine, hydrazine, or similar nucleophile to form an intermediate (e.g., an imine or hydrazone), which can then undergo an intramolecular cyclization. The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon, often accelerating the initial condensation step.

Caption: General pathway for heterocycle synthesis via condensation-cyclization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true power of this compound is realized in multi-step syntheses targeting biologically active molecules, particularly protein kinase inhibitors.[4][8] Kinases are a critical class of drug targets, and many inhibitors feature a substituted biaryl or aryl-heterocycle core. The orthogonal reactivity of this building block is ideal for systematically exploring the chemical space around a core scaffold.[9]

Logical Workflow: From Building Block to Inhibitor

A typical drug discovery campaign might employ a synthetic route where both the bromine and aldehyde sites are functionalized in a stepwise manner.

-

Core Elaboration (C-Br site): A Suzuki or similar coupling reaction is first performed at the bromine position to install a key recognition element for the target kinase.

-

Side Chain Introduction (-CHO site): The aldehyde is then converted, often via reductive amination, to introduce a solubilizing group or a moiety that interacts with a different pocket of the enzyme.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

Caption: Modular synthesis of a kinase inhibitor candidate.

This strategic functionalization has been applied in the development of inhibitors for targets like EGFR (Epidermal Growth Factor Receptor) and Bcr-Abl kinase, where precise positioning of substituents is critical for potency and selectivity.[8][9]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a highly enabling scaffold for modern synthetic and medicinal chemistry. Its pre-installed, orthogonally reactive functional groups allow for controlled, stepwise elaboration into complex and high-value molecules. The strategic placement of fluorine atoms provides both a handle for controlling reactivity and a desirable feature for drug candidates. Future applications will undoubtedly leverage this unique structure in the synthesis of novel materials, agrochemicals, and the next generation of targeted therapeutics.

References

- Google Patents. (2009). WO2010086877A2 - Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Retrieved from [Link]

- Google Patents. (1981). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Suzuki reactions of 2,4,6-tribromo-3,5-difluoropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

Sources

- 1. This compound | 1326714-93-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1326714-93-5 [m.chemicalbook.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-3-Bromo-2,4-difluorobenzaldehyde-Synthesis-and-Reactivity

Introduction: The Strategic Importance of 3-Bromo-2,4-difluorobenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of functional groups on an aromatic scaffold is paramount. This compound is a quintessential example of a highly versatile building block, engineered with three distinct points of reactivity. The aldehyde group serves as a classical handle for constructing carbon-carbon and carbon-heteroatom bonds; the bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions; and the electron-deficient, difluorinated ring is primed for specific nucleophilic substitutions. This guide provides an in-depth review of the principal synthetic methodologies for this intermediate and explores the rich chemical transformations it can undergo, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Synthesis Methodology

The most reliable and regioselective method for the preparation of this compound is through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the fluorine atom to achieve lithiation at the C3 position, which is sterically accessible and electronically favored.

Synthesis via Directed ortho-Metalation and Formylation

The synthesis commences with 1-bromo-2,4-difluorobenzene. The fluorine atom at C2, being a strong ortho-directing group, facilitates the deprotonation of the adjacent C3 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.[1]

Causality Behind Experimental Choices:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is the base of choice due to its strong basicity, which is sufficient to deprotonate the C-H bond adjacent to the fluorine, and its significant steric bulk, which prevents it from acting as a nucleophile and attacking the aromatic ring directly.

-

Cryogenic Temperature (-78 °C): The reaction is conducted at -78 °C (dry ice/acetone bath) for two critical reasons. Firstly, it prevents the decomposition of the highly reactive aryllithium intermediate. Secondly, it suppresses potential side reactions, such as the anionic Fries rearrangement or undesired metal-halogen exchange.[2]

-

Formylating Agent (DMF): N,N-Dimethylformamide is an excellent and widely used formylating agent for organolithium reagents. It is inexpensive, easy to handle, and reacts efficiently to form a stable tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.[1]

Workflow for Directed ortho-Metalation Synthesis

Sources

Methodological & Application

The Strategic Utility of 3-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

For Immediate Release: Application Note & Protocol Guide

Introduction: The Emergence of a Versatile Precursor in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery and development. These cyclic structures are integral to a vast array of pharmaceuticals due to their diverse biological activities. Within this context, strategically substituted aromatic aldehydes serve as critical starting materials for the construction of complex molecular architectures. 3-Bromo-2,4-difluorobenzaldehyde has emerged as a particularly valuable building block, offering a unique combination of reactive sites that enable the regio- and chemoselective synthesis of a variety of heterocyclic systems.

The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde ring imparts distinct reactivity profiles. The fluorine atoms act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, in contrast, provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Finally, the aldehyde functionality serves as a classical electrophilic center for condensation and cyclization reactions. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of diverse heterocyclic libraries, making this compound a highly sought-after intermediate in the synthesis of potential therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, including quinolines, quinazolines, and benzodiazepines, utilizing this compound. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage the full synthetic potential of this versatile reagent.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications. The Friedländer synthesis is a classical and efficient method for the construction of the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] The electron-deficient nature of the aromatic ring in a substituted 2-aminobenzaldehyde derived from this compound can facilitate the cyclization step.

Mechanistic Rationale

The Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminobenzaldehyde derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or a related enone system, and subsequent dehydration to yield the aromatic quinoline ring. The electron-withdrawing fluorine atoms on the aniline ring can enhance the acidity of the N-H protons, potentially facilitating the cyclization and dehydration steps.

Diagram: Proposed Friedländer Synthesis of a Dihalo-substituted Quinoline

Caption: Proposed workflow for the synthesis of a substituted quinoline.

Protocol: Synthesis of a Hypothetical 8-Bromo-7,9-difluoro-2-methylquinoline

This protocol outlines a potential synthetic route. Researchers should optimize conditions based on available laboratory equipment and specific substrate reactivity.

Step 1: Synthesis of 2-Amino-3-bromo-4,6-difluorobenzaldehyde

-

Materials: this compound, fuming nitric acid, sulfuric acid, iron powder, hydrochloric acid, ethanol.

-

Procedure:

-

Carefully add this compound to a mixture of fuming nitric acid and sulfuric acid at 0 °C to introduce a nitro group, likely directed to the 5-position.

-

Isolate and purify the resulting nitrobenzaldehyde derivative.

-

Reduce the nitro group to an amine using a standard procedure, such as iron powder in acidic ethanol.

-

Purify the resulting 2-amino-3-bromo-4,6-difluorobenzaldehyde by column chromatography.

-

Step 2: Friedländer Annulation

-

Materials: 2-Amino-3-bromo-4,6-difluorobenzaldehyde, acetone, potassium hydroxide, ethanol.

-

Procedure:

-

To a solution of 2-amino-3-bromo-4,6-difluorobenzaldehyde in ethanol, add an excess of acetone.

-

Slowly add a solution of potassium hydroxide in ethanol to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-